![molecular formula C14H17N3O5S B2613279 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-34-6](/img/structure/B2613279.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl derivatives have been studied for their various properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, a Schiff base method was used to synthesize a derivative of benzo[d][1,3]dioxol-5-ylmethylene .
Scientific Research Applications
Molecular Properties Prediction
This compound has been used in the prediction of molecular properties. It has been found to be a potent cyclooxygenase inhibitor, anti-convulsant, antioxidant, anti-inflammatory agent, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . The compound obeys Lipinski’s rule of five and has good bioactive scores .
Drug Design
The compound has been used in drug design. QSAR studies have become a principal tool for designing more potent drugs. This plan uses Structural activity relationship, motif study of QSAR novel drugs to design selective inhibitor molecules using different software .
Detection of Carcinogenic Lead
The compound has been used in the detection of carcinogenic lead. A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Anticancer Evaluation
The compound has been used in the evaluation of anticancer activity. It has been tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Treatment of Rheumatic, Rheumatoid Arthritis and Osteoarthritis
The compound has been used in the treatment of rheumatic, rheumatoid arthritis and osteoarthritis .
Antiproliferative Activity
The compound has been used in the evaluation of antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide interacts with its target, the TIR1 receptor, enhancing root-related signaling responses . This interaction results in a significant promotive effect on root growth in plants .
Biochemical Pathways
The compound’s interaction with the TIR1 receptor affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .
Result of Action
The molecular and cellular effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide’s action include enhanced root growth and changes in gene expression. Specifically, it induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-7-14(15-8-17)23(19,20)16-5-4-11(18)10-2-3-12-13(6-10)22-9-21-12/h2-3,6-8,11,16,18H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVMOHFFFERPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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